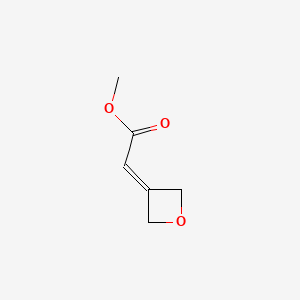

Methyl 2-(oxetan-3-ylidene)acetate

Descripción

Significance of Four-Membered Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered heterocyclic compounds, such as oxetanes, are cyclic structures containing at least one atom other than carbon within a four-membered ring. numberanalytics.com These strained ring systems are of considerable interest in organic synthesis and medicinal chemistry due to their unique chemical and physical properties. numberanalytics.comnih.gov The inherent ring strain of these molecules makes them valuable as reactive intermediates for the synthesis of more complex structures. nih.govbritannica.com

In medicinal chemistry, the incorporation of four-membered heterocycles like oxetanes into drug candidates can lead to improved physicochemical properties. nih.govacs.org These improvements can include enhanced metabolic stability, controlled lipophilicity, and better binding interactions with biological targets. nih.govacs.org The three-dimensional nature of the oxetane (B1205548) ring can also provide a desirable structural motif for drug design. acs.org As a result, these heterocycles are found in a variety of therapeutic agents, including those for oncology and infectious diseases. nih.gov

Historical Context of Oxetane Studies and Expanding Applications

The study of oxetanes has a rich history, with early investigations focusing on their synthesis and reactivity. britannica.com Initially considered somewhat exotic due to the challenges associated with their synthesis, advancements in synthetic methodologies have made them more accessible. nih.govrsc.org A notable example of a naturally occurring complex molecule containing an oxetane ring is paclitaxel (B517696) (Taxol), a potent anticancer drug. nih.gov The study of paclitaxel's biosynthesis has significantly advanced the understanding of oxetane ring formation. nih.govresearchgate.net

In recent years, the applications of oxetanes have expanded dramatically. rsc.org They are now recognized not just as components of biologically active molecules but also as valuable intermediates in organic synthesis. researchgate.net The ability of the oxetane ring to undergo ring-opening reactions provides a powerful tool for the construction of diverse molecular architectures. researchgate.netmsu.edu Furthermore, oxetanes have been explored as isosteres for gem-dimethyl and carbonyl groups, offering a way to fine-tune the properties of molecules in drug discovery programs. acs.orgacs.org

Methyl 2-(Oxetan-3-Ylidene)Acetate as a Strategic Intermediate

Within the broader field of oxetane chemistry, this compound has been identified as a key strategic intermediate. mdpi.comguidechem.com This compound possesses a unique combination of functional groups: an oxetane ring, an exocyclic double bond, and a methyl ester. This arrangement of functionalities makes it a versatile precursor for a variety of chemical transformations.

The synthesis of this compound is often achieved through a Horner-Wadsworth-Emmons reaction starting from oxetan-3-one. mdpi.com This method provides a reliable route to this valuable building block. Once formed, the compound can undergo a range of reactions. For instance, the exocyclic double bond is susceptible to Michael additions, allowing for the introduction of various nucleophiles. mdpi.com This reactivity has been exploited in the synthesis of novel heterocyclic amino acid derivatives. mdpi.com

The strategic importance of this compound lies in its ability to serve as a scaffold for the introduction of molecular diversity. Its utility in the synthesis of more complex molecules positions it as a valuable tool for chemists in both academic and industrial research settings. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1105665-34-6 | guidechem.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C6H8O3 | guidechem.comsigmaaldrich.com |

| Molecular Weight | 128.13 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 47-52 °C | guidechem.com |

| Boiling Point | 188.241 °C at 760 mmHg | guidechem.com |

| Density | 1.291 g/cm³ | guidechem.com |

| Flash Point | 69.092 °C | guidechem.com |

Structure

2D Structure

Propiedades

IUPAC Name |

methyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBZUQPHJXYCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676705 | |

| Record name | Methyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105665-34-6 | |

| Record name | Methyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1105665-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformation Pathways of Methyl 2 Oxetan 3 Ylidene Acetate

Aza-Michael Addition Reactionsmdpi.combohrium.com

The presence of an α,β-unsaturated ester moiety makes methyl 2-(oxetan-3-ylidene)acetate an excellent Michael acceptor. This reactivity is harnessed in aza-Michael additions, a powerful method for forming carbon-nitrogen bonds. bohrium.com These reactions are fundamental in the synthesis of β-amino acid derivatives, which are valuable scaffolds in medicinal chemistry. bohrium.com

Reactivity with NH-Heterocyclesmdpi.combohrium.com

This compound readily reacts with various nitrogen-containing heterocycles (NH-heterocycles) through an aza-Michael addition mechanism. mdpi.combohrium.com The reaction involves the conjugate addition of the nitrogen nucleophile from the heterocycle to the electron-deficient double bond of the oxetane (B1205548) derivative. mdpi.com This process has been successfully demonstrated with a range of (N-Boc-cycloaminyl)amines, such as protected piperidines. mdpi.combohrium.com

A general procedure involves treating this compound with the NH-heterocycle, often in the presence of a base, to facilitate the nucleophilic attack. mdpi.com These reactions provide a straightforward and efficient route to 3-substituted oxetane compounds. bohrium.comnih.gov

Formation of Heterocyclic Amino Acid Derivativesmdpi.combohrium.com

The primary application of the aza-Michael addition with this compound is the synthesis of novel heterocyclic amino acid derivatives. mdpi.combohrium.comresearchgate.net When NH-heterocycles add to the oxetane-based Michael acceptor, the resulting products are complex amino acid analogues where the oxetane ring is linked to another heterocyclic system via a newly formed C-N bond. mdpi.com

For instance, the reaction with 4-(Boc-amino)piperidine and 4-(Boc-aminomethyl)piperidine yields the corresponding adducts, which are essentially amino acid derivatives incorporating both an oxetane and a piperidine (B6355638) ring. mdpi.com These synthesized compounds are valuable as building blocks for more complex molecules, including peptides and biologically active compounds. mdpi.com The structures of these novel heterocyclic amino acids are typically confirmed using spectroscopic methods like NMR and high-resolution mass spectrometry (HRMS). mdpi.comnih.gov

The following table summarizes the results of aza-Michael addition reactions performed on this compound with various piperidine derivatives. mdpi.com

| Amine Nucleophile | Product | Yield |

| 4-(Boc-amino)piperidine | Methyl 2-(3-((4-((tert-butoxycarbonyl)amino)piperidin-1-yl)methyl)oxetan-3-yl)acetate | 58% |

| 4-(Boc-aminomethyl)piperidine | Methyl 2-(3-(((4-(((tert-butoxycarbonyl)amino)methyl)piperidin-1-yl)methyl)oxetan-3-yl)acetate) | 55% |

1,3-Dipolar Cycloaddition Reactionswikipedia.orgorganic-chemistry.org

The electron-deficient alkene in this compound also serves as an effective dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful tool for constructing five-membered heterocyclic rings in a highly stereoselective manner. wikipedia.orgnih.gov The reaction involves the concerted addition of a 1,3-dipole, such as an azomethine ylide, across the double bond of the oxetane derivative. wikipedia.org

Silver-Catalyzed Processesnih.govnih.govsigmaaldrich.com

While specific examples detailing the silver-catalyzed 1,3-dipolar cycloaddition with this compound are not prevalent in the reviewed literature, the general methodology is well-established for similar α,β-unsaturated esters. nih.govsigmaaldrich.commsu.edu These reactions typically employ a silver salt, such as silver acetate (B1210297) (AgOAc), as a catalyst to facilitate the in-situ generation of an azomethine ylide from an imine precursor, like a methyl N-benzylideneglycinate. nih.govchemrxiv.org

The silver(I) catalyst, often in conjunction with a phosphine (B1218219) ligand, coordinates with the imine to promote deprotonation and formation of the metallo-azomethine ylide. msu.edu This dipole then reacts with the dipolarophile. nih.gov Such catalytic systems are known to afford highly substituted pyrrolidine (B122466) derivatives with excellent control over diastereoselectivity. nih.govnih.gov

Thermal Cycloadditions

No specific research findings on the purely thermal 1,3-dipolar cycloadditions involving this compound were identified in the provided search results. Such reactions often require elevated temperatures to generate the 1,3-dipole, for instance, through the thermal ring-opening of a strained ring like an aziridine.

Spirocycle Formationmdpi.comfrontiersin.orgnih.gov

A significant outcome of the 1,3-dipolar cycloaddition of azomethine ylides with cyclic ketones or exocyclic alkenes is the formation of spirocyclic systems. mdpi.comfrontiersin.org In the context of this compound, the cycloaddition reaction is expected to produce a spiro-oxetane-pyrrolidine framework. mdpi.com

The reaction involves the azomethine ylide adding across the exocyclic double bond of the oxetane ring. mdpi.com This process creates a new five-membered pyrrolidine ring that shares a single carbon atom—the spiro-center—with the original oxetane ring. mdpi.com This transformation is a highly efficient method for constructing complex, three-dimensional spirocyclic scaffolds which are of great interest in medicinal chemistry due to their structural rigidity and novelty. nih.gov The cycloaddition can generate up to four new stereocenters, and the stereochemical outcome is often highly controlled. nih.gov

The table below illustrates the general transformation for the formation of a spiro-oxetane-pyrrolidine.

| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole Precursor) | Catalyst/Conditions | Product Type |

| This compound | Imine (e.g., from an α-amino acid) | Ag(I) salt, Base | Spiro[oxetane-3,2'-pyrrolidine] derivative |

Ring-Opening Reactions of Oxetanes

The strained nature of the oxetane ring facilitates its cleavage under various conditions, leading to a diverse array of functionalized products. acs.orgillinois.edu The specific outcome of these reactions is highly dependent on the nature of the nucleophile, the substitution pattern on the oxetane ring, and the reaction conditions employed. researchgate.net

The ring-opening of oxetanes can be initiated by a variety of nucleophiles. Strong nucleophiles, such as organometallic reagents (e.g., organolithium or Grignard reagents), can directly attack one of the carbon atoms adjacent to the ring oxygen, leading to the formation of an alcohol after an acidic workup. youtube.com This process generally follows an SN2 mechanism. However, due to the lower ring strain of oxetanes compared to epoxides, stronger nucleophiles are typically required to effect this transformation. youtube.com

The regioselectivity of nucleophilic attack on unsymmetrical oxetanes is a crucial aspect. Generally, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn This steric control dictates the primary product formed in these reactions. magtech.com.cn

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes

| Nucleophile | Product Type | Reference |

| Organolithium Reagents | Alcohols | youtube.com |

| Grignard Reagents | Alcohols | youtube.com |

| Amines (with catalyst) | Amino Alcohols | utexas.edu |

| Thiols (with catalyst) | Thioethers | radtech.org |

In the presence of Brønsted or Lewis acids, the ring-opening of oxetanes is significantly facilitated. The acid protonates or coordinates to the ring oxygen, making the ring more susceptible to nucleophilic attack, even by weaker nucleophiles. magtech.com.cnnih.gov

Under acidic conditions, the regioselectivity of the ring-opening can be altered. The attack often occurs at the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This is attributed to the electronic effect, where the positive charge of the activated oxetane is better stabilized at the more substituted position. magtech.com.cn For instance, the reaction of oxetanes with protic acids under reflux conditions can lead to the formation of diols. researchgate.net

Lewis acids are particularly effective in promoting the ring-opening and subsequent transformations of oxetanes. illinois.edu They activate the oxetane ring by coordinating to the oxygen atom, which can lead to a variety of outcomes depending on the specific Lewis acid and the substrate. nih.govuab.cat For example, Lewis superacids like Al(C₆F₅)₃ can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.catuab.cat This approach has been shown to be particularly useful for electron-rich aryl oxetanes, suppressing the formation of isomeric byproducts. uab.cat

Various Lewis acids, including In(OTf)₃ and Sc(OTf)₃, have been employed to catalyze the ring-opening of oxetanes with different nucleophiles, such as amides, leading to the synthesis of valuable heterocyclic structures like oxazolines. nih.gov

Table 2: Lewis Acids Used in Oxetane Transformations

| Lewis Acid | Transformation | Reference |

| Al(C₆F₅)₃ | Isomerization to homoallylic alcohols | uab.catuab.cat |

| B(C₆F₅)₃ | Isomerization to homoallylic alcohols | uab.cat |

| In(OTf)₃ | Synthesis of oxazolines from 3-amido oxetanes | nih.gov |

| Sc(OTf)₃ | Synthesis of oxazolines from 3-amido oxetanes | nih.gov |

| Yb(OTf)₃ | Ring-opening with hydrogen peroxide | researchgate.net |

Transition metal catalysts have also emerged as powerful tools for the ring-opening of oxetanes. These reactions often exhibit unique reactivity and selectivity profiles. For instance, palladium-catalyzed hydrogenolysis can lead to the ring-opening of unsymmetrical oxetanes at the sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn While the use of transition metals in oxetane chemistry has historically focused on carbonylation reactions, recent research has expanded their application to other novel transformations. utexas.edu

The regioselectivity of oxetane ring-opening is a delicate balance between steric and electronic effects. magtech.com.cn As mentioned, strong nucleophiles under neutral or basic conditions favor attack at the less substituted carbon (steric control). magtech.com.cn Conversely, under acidic conditions, where the ring is activated, nucleophilic attack often occurs at the more substituted carbon that can better stabilize the partial positive charge (electronic control). magtech.com.cn

Stereoselectivity is another critical consideration, particularly when chiral oxetanes are involved. Many ring-opening reactions proceed with an inversion of stereochemistry at the point of nucleophilic attack, consistent with an SN2-type mechanism. This allows for the synthesis of enantioenriched products from chiral oxetanes.

Ring Expansion Reactions of Oxetanes

Beyond simple ring-opening, oxetanes can undergo ring expansion reactions to form larger heterocyclic systems. These transformations are often mediated by Lewis acids. For example, oxetane derivatives fused to a steroid skeleton can react with carbonyl compounds in the presence of a Lewis acid to yield acetals through a ring expansion process. rsc.org

Another example involves the treatment of vinyl oxetanes with a less nucleophilic reagent like diethyl phosphoric acid, which can result in a ring expansion to a six-membered ring, whereas a more nucleophilic reagent leads to a simple ring-opening. acs.org The propensity for ring expansion versus ring-opening can be influenced by factors such as the substitution pattern on the oxetane and the nature of the reagent. acs.org

With Diazo Compounds

The reaction of α,β-unsaturated esters with diazo compounds, such as ethyl diazoacetate, is a well-established method for the synthesis of various heterocyclic systems. In the context of this compound, its electron-deficient double bond makes it a potential candidate for reactions with diazoalkanes.

A plausible reaction pathway involves a [3+2] cycloaddition, where the diazo compound acts as a 1,3-dipole. This type of reaction would lead to the formation of spiro-pyrazolines, where the pyrazoline ring is attached to the oxetane ring at the C3 position. The regioselectivity of this cycloaddition would be influenced by the electronic and steric properties of both reactants.

For instance, the reaction of this compound with a simple diazoalkane like diazomethane (B1218177) could theoretically yield a spiro-pyrazoline. The reaction would likely proceed through a concerted mechanism, although a stepwise mechanism involving a zwitterionic intermediate cannot be ruled out. The stability of the resulting pyrazoline would depend on the substituents on the diazoalkane. In some cases, the initial pyrazoline adduct may undergo further transformations, such as tautomerization or elimination of dinitrogen to form cyclopropane (B1198618) derivatives, although the former is more common for non-stabilized diazo compounds.

Intermolecular and Intramolecular Cycloadditions

The strained four-membered ring and the exocyclic double bond of this compound make it an interesting substrate for various cycloaddition reactions beyond those with diazo compounds.

Intermolecular Cycloadditions: The electron-deficient nature of the double bond in this compound makes it a good dienophile in Diels-Alder reactions. For example, it could react with electron-rich dienes to form cyclohexene (B86901) derivatives fused to the oxetane ring. Furthermore, [3+2] cycloadditions with other 1,3-dipoles, such as nitrones or azides, would lead to the formation of five-membered heterocyclic rings spiro-fused to the oxetane core. Research on similar oxetane-containing motifs has shown their participation in both intermolecular and intramolecular cycloadditions to form pyrazole (B372694) derivatives. acs.org

Intramolecular Cycloadditions: If the ester group of this compound were modified to contain a tethered diene or dipolarophile, intramolecular cycloadditions could be envisioned. Such reactions would be powerful tools for the construction of complex, polycyclic systems containing the oxetane moiety. The feasibility and stereochemical outcome of these intramolecular cycloadditions would be highly dependent on the length and nature of the tether.

Nucleophilic Ring Expansion

The high ring strain of the oxetane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions by nucleophiles. When this ring-opening is coupled with a subsequent cyclization, it can lead to a formal ring expansion.

In the case of this compound, a nucleophilic attack could potentially occur at the C2 or C4 positions of the oxetane ring. For a ring expansion to occur, the nucleophile would need to contain a group capable of participating in a subsequent intramolecular reaction. For example, a nucleophile with a tethered hydroxyl or amino group could, after opening the oxetane ring, cyclize to form a larger five- or six-membered ring.

A related reaction is the aza-Michael addition, where NH-heterocycles have been shown to react with this compound. While this is a conjugate addition to the double bond and not a direct ring expansion, it highlights the electrophilic nature of the C=C bond which can compete with nucleophilic attack at the oxetane ring.

The regioselectivity of the nucleophilic attack on the oxetane ring is influenced by both steric and electronic factors. Generally, in neutral or basic conditions, attack at the less substituted carbon is favored. Under acidic conditions, which activate the oxetane oxygen, the attack may be directed to the carbon atom that can better stabilize a positive charge.

Skeletal Reorganization and Unusual Transformations

Strained ring systems like oxetanes can undergo a variety of skeletal reorganizations and unusual transformations, often under thermal, photochemical, or catalytic conditions. These reactions can lead to the formation of structurally diverse and complex molecular architectures.

One documented example of an unusual transformation involving an oxetane is the indium-triflate-catalyzed skeletal reorganization of oxetane-tethered anilines to synthesize 1,2-dihydroquinolines. nih.gov This reaction proceeds through an initial nucleophilic attack of the aniline (B41778) nitrogen onto the oxetane ring, followed by a cascade of bond cleavage and formation events.

For this compound, a hypothetical skeletal reorganization could be initiated by the formation of a carbocation intermediate, either through protonation of the oxetane oxygen or by other means. This carbocation could then trigger a series of 1,2-shifts, potentially involving the ester group, leading to the formation of rearranged products such as substituted dihydropyranones or other heterocyclic systems. The specific pathway and resulting products would be highly dependent on the reaction conditions and the stability of the various potential intermediates.

Computational and Mechanistic Studies

Density Functional Theory (DFT) and Ab Initio Methods in Oxetane (B1205548) Chemistry

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, frequently applied to study oxetane derivatives. rsc.org These approaches are used to investigate the mechanisms of reactions such as ring-opening polymerizations, pyrolysis, and photolysis. rsc.org Methods like B3LYP and MP2, paired with basis sets like 6-31G(d,p) and 6-311++G(d,p), are commonly employed to optimize the geometries of reactants, intermediates, transition states, and products involved in reactions of oxetane compounds. rsc.orgrsc.org Such studies are crucial for understanding the electronic structure and inherent reactivity of the strained four-membered ring. rsc.org For instance, theoretical investigations into the cationic ring-opening polymerization of oxetane have elucidated the reaction mechanism and the structural properties of the monomers and growing polymer chains. rsc.org

The conformation of the oxetane ring is a subject of significant interest. While early assumptions and some gas-phase studies suggested a planar structure, X-ray crystallography has confirmed that the oxetane ring is puckered. nih.govutexas.edu The degree of this puckering is slight in the unsubstituted parent molecule, with a reported puckering angle of 8.7° at 140 K. nih.gov This non-planar conformation minimizes the torsional strain and gauche interactions that would be present in a flat ring. researchgate.net The presence of the oxygen atom, compared to a methylene (B1212753) group in cyclobutane (B1203170), results in fewer gauche interactions and a smaller puckering angle than in its carbocyclic analogue. nih.gov Computational studies can model these conformations and determine their relative energies.

Table 1: Structural Properties of Unsubstituted Oxetane This table presents the geometric parameters of the unsubstituted oxetane ring as determined by X-ray crystallography at 140 K. These values serve as a fundamental reference for computational studies on substituted oxetanes like Methyl 2-(oxetan-3-ylidene)acetate.

| Parameter | Value | Reference |

| C-O Bond Length | 1.46 Å | acs.org |

| C-C Bond Length | 1.53 Å | acs.org |

| C-O-C Bond Angle | 90.2° | acs.org |

| C-C-O Bond Angle | 92.0° | acs.org |

| C-C-C Bond Angle | 84.8° | acs.org |

| Puckering Angle | 8.7° | nih.gov |

The oxetane ring is a potent hydrogen-bond acceptor. acs.orgbeilstein-journals.org This capability is stronger than that of other cyclic ethers like tetrahydrofuran (B95107) and even surpasses that of many carbonyl functional groups found in aldehydes, ketones, and esters. acs.orgbeilstein-journals.org The enhanced basicity and hydrogen-bond accepting strength are attributed to the ring strain, which alters the hybridization and exposes the oxygen atom's lone pairs more effectively. nih.govbeilstein-journals.org

Molecular electrostatic potential (MEP) maps are a valuable computational tool for visualizing the charge distribution and predicting chemical reactivity. researchgate.netirjweb.com For oxetane derivatives, MEP maps typically show a region of negative electrostatic potential (colored red or yellow) localized around the electronegative oxygen atom, identifying it as a prime site for electrophilic attack and hydrogen bonding. researchgate.netirjweb.com Conversely, regions of positive potential (colored blue) indicate electron-deficient areas susceptible to nucleophilic attack. irjweb.com Analyzing the MEP of this compound would reveal the influence of the ester and exocyclic alkene groups on the charge distribution of the core oxetane ring.

Computational methods are instrumental in elucidating the reaction mechanisms of oxetanes. rsc.org DFT calculations have been used to explore the pathways of ring-opening reactions, which can proceed through various mechanisms, including SN1 and SN2 pathways, often activated by Lewis acids. nih.govbeilstein-journals.org For instance, studies on the acid-catalyzed polymerization of oxetane show that the reaction proceeds via the oxygen atom of a neutral oxetane molecule attacking a carbon atom of a protonated oxetane cation. rsc.org Similarly, computational investigations of photochemical reactions, such as the Paternò-Büchi reaction, help to distinguish between concerted and non-concerted pathways involving biradical intermediates. acs.org Quantum chemical calculations have also been used to study photochemical cleavage of oxetanes, identifying the lowest energy pathways for bond scission on the potential energy surfaces of the excited states. acs.org

Reaction Pathway Analysis

The complete energetic profile of a chemical reaction, from reactants to products, can be mapped out using computational methods. This reaction pathway analysis involves locating and characterizing all stationary points, including minima (reactants, intermediates, products) and saddle points (transition states). rsc.orgrsc.org For reactions involving oxetanes, such as ring-opening or functional group transformations, DFT calculations can trace the intrinsic reaction coordinate (IRC) to confirm that a calculated transition state correctly connects the intended reactant and product. rsc.org This provides a detailed, step-by-step view of the reaction mechanism. rsc.org

A crucial aspect of reaction pathway analysis is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary frequency in a vibrational analysis. rsc.orgrsc.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactant to product. rsc.org The geometry of the transition state provides significant mechanistic insight; for example, in a ring-opening reaction proceeding via an SN2 mechanism, the TS is characterized by a nearly linear arrangement of the incoming nucleophile, the carbon atom being attacked, and the leaving group (the oxygen atom). researchgate.net The calculated energy barrier (activation energy) for the transition state determines the reaction rate and can be used to predict the feasibility of a proposed mechanistic pathway. rsc.orgresearchgate.net

Intrinsic Reaction Coordinate (IRC) Tracing

Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational method used to map the minimum energy path of a chemical reaction, connecting the transition state to both the reactants and products. This technique provides a detailed picture of the geometric and energetic changes that occur along the reaction pathway.

For reactions involving oxetane derivatives, IRC analysis can be instrumental in understanding the intricacies of ring-opening or other transformations. By tracing the reaction path, researchers can confirm that a calculated transition state indeed connects the desired reactants and products and can identify any intermediate species that may be formed.

Unfortunately, specific IRC tracing data for reactions of this compound is not available in the current body of scientific literature. Such studies would be invaluable for elucidating the precise mechanism of its reactions, for instance, in nucleophilic additions to the exocyclic double bond or in reactions involving the oxetane ring itself. Future computational work in this area would be highly beneficial for a more complete understanding of the reactivity of this compound.

Solvent Effects in Oxetane Reactions

The choice of solvent can significantly influence the rate, and sometimes even the outcome, of a chemical reaction. This is particularly true for reactions involving polar or charged species, where the solvent's ability to stabilize reactants, transition states, and products can have a profound effect.

In the context of reactions involving oxetanes, the solvent can play a crucial role. For instance, in nucleophilic ring-opening reactions, polar protic solvents can facilitate the reaction by stabilizing the developing charges in the transition state. Conversely, non-polar solvents might favor other reaction pathways.

A comprehensive study detailing the effects of various solvents on the reactions of this compound has not yet been published. To illustrate the potential impact of solvents, a hypothetical data table is presented below, based on general principles of solvent effects on related chemical transformations. It is important to emphasize that this table is a theoretical construct and is not based on experimental or computational data for this compound.

Table 1: Hypothetical Solvent Effects on a Nucleophilic Addition to this compound

| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Hypothetical) |

| n-Hexane | 1.9 | 1 |

| Diethyl ether | 4.3 | 5 |

| Tetrahydrofuran (THF) | 7.6 | 15 |

| Dichloromethane (DCM) | 9.1 | 50 |

| Acetone | 21 | 200 |

| Acetonitrile (B52724) | 37 | 500 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 1000 |

| Water | 80 | >1000 (with potential for side reactions) |

This hypothetical table suggests that polar aprotic solvents like DMSO and acetonitrile would significantly accelerate a nucleophilic addition reaction by stabilizing a polar transition state. Non-polar solvents like n-hexane would be expected to result in a much slower reaction rate. Experimental and computational studies are needed to validate these predictions for this compound.

Advanced Applications of Methyl 2 Oxetan 3 Ylidene Acetate Derivatives in Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The inherent reactivity and distinct three-dimensional nature of the oxetane (B1205548) motif make Methyl 2-(oxetan-3-ylidene)acetate an attractive building block for constructing sophisticated molecular frameworks. acs.org Its utility extends from the synthesis of modified amino acids to the creation of novel spirocyclic systems.

A significant application of this compound is in the synthesis of novel amino acid derivatives containing the oxetane ring. Researchers have developed a simple and efficient synthetic route for this purpose. bohrium.comktu.edu The process begins with the Horner-Wadsworth-Emmons reaction starting from oxetan-3-one to produce the key intermediate, this compound. bohrium.comktu.edu

This intermediate then undergoes an aza-Michael addition reaction with various nitrogen-containing heterocycles or (N-Boc-cycloaminyl)amines. bohrium.comktu.edu This straightforward addition yields functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds, which are essentially novel, non-natural amino acid derivatives. bohrium.comktu.edu The structures of these new heterocyclic compounds have been rigorously confirmed using advanced spectroscopic methods. bohrium.comktu.edu This methodology provides a powerful tool for creating a library of unique amino acid building blocks for further use in chemical synthesis. bohrium.com

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and structural novelty. nih.gov The chemistry of oxetan-3-one and its derived Michael acceptors, such as this compound, provides effective pathways for preparing a wide variety of new oxetane-containing molecules, including spirocyclic systems. acs.org

For instance, spirocyclic oxetanes like 2-oxa-6-azaspiro[3.3]heptane exhibit notable similarities to frequently used fragments in drug design, such as morpholine (B109124), and can even surpass them in properties like solubility enhancement. acs.org The accessibility of oxetane building blocks through synthetic advances is enabling their more frequent incorporation into these complex spirocyclic architectures, expanding the toolbox for medicinal chemists. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. The oxetane-containing amino acids synthesized from this compound are ideal candidates for incorporation into peptidomimetic structures.

Research has demonstrated the synthesis of oxetanyl dipeptides and their successful incorporation into analogues of Leu-enkephalin, a natural opioid peptide. researchgate.net This work serves as a proof-of-principle, showcasing the modular approach for integrating these unique oxetanyl amino acids into potential peptide therapeutics. researchgate.net The resulting peptidomimetics benefit from the unique conformational constraints and physicochemical properties imparted by the oxetane ring.

Role in Drug Discovery Programs and Medicinal Chemistry

The oxetane ring has emerged from an academic curiosity to become a highly valuable motif in contemporary drug discovery. acs.org Derivatives of this compound play a crucial role in this arena, primarily by acting as bioisosteres and by enabling the fine-tuning of critical drug-like properties. acs.orgacs.org

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a specific functional group in a lead compound is swapped for another to improve properties while retaining biological activity. nih.gov The oxetane ring has proven to be an excellent bioisostere for two very common chemical groups: the carbonyl group (C=O) and the gem-dimethyl group (two methyl groups on the same carbon). acs.orgacs.org

Pioneering studies highlighted the potential of 3,3-disubstituted oxetanes as replacements for gem-dimethyl motifs. nih.gov This substitution can lead to significant improvements in a molecule's properties. acs.orgacs.orgnih.gov Similarly, the polar and three-dimensional nature of the oxetane ring allows it to mimic the characteristics of a carbonyl group. acs.orgdigitellinc.com Aryl-amino-oxetanes, for example, have been investigated as promising isosteres for benzamides, a pharmacophore present in over 100 approved drugs. digitellinc.com The replacement of a carbonyl with an oxetane can enhance metabolic stability and solubility. acs.org

Table 1: Oxetane as a Bioisostere

| Original Group | Bioisosteric Replacement | Key Advantages of Replacement | References |

|---|---|---|---|

| Carbonyl Group | Oxetane Ring | Increased metabolic stability, enhanced aqueous solubility, improved 3-dimensionality. | acs.org, acs.org |

| Gem-dimethyl Group | 3,3-Disubstituted Oxetane | Increased aqueous solubility, reduced metabolic degradation, increased polarity. | acs.org, nih.gov, acs.org |

The incorporation of an oxetane moiety, derived from precursors like this compound, can profoundly alter a drug candidate's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). acs.orgacs.org Medicinal chemists leverage this to fine-tune properties and overcome common liabilities in drug development. acs.orgnih.gov

Introducing an oxetane can trigger significant changes in aqueous solubility and lipophilicity (LogD). acs.orgacs.org Replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor ranging from four to over 4000, a dramatic improvement. acs.org Furthermore, the oxetane ring is often more resistant to metabolic breakdown compared to other groups, thus improving metabolic stability and reducing clearance rates. acs.orgacs.org This increased stability is a key benefit, as metabolic lability is a frequent cause of failure in drug discovery programs. nih.gov The motif has also been used to modulate pKa and conformational preferences, providing chemists with a versatile tool to optimize molecules for desired therapeutic profiles. acs.org

| Conformational Preference | Altered | Can favor specific 3D arrangements (synclinal over antiplanar) in aliphatic chains, influencing binding to biological targets. | acs.org |

Modulating Pharmacokinetic Properties

Influence on Aqueous Solubility

The introduction of an oxetane ring, such as that in this compound derivatives, can profoundly increase the aqueous solubility of a compound. researchgate.netenamine.net This is a critical parameter in drug design, as poor solubility often leads to low absorption and bioavailability. The polar nature of the oxetane ring, stemming from the electronegative oxygen atom, contributes to more favorable interactions with water molecules. acs.orgnih.gov

Replacing lipophilic groups like gem-dimethyl or carbonyl functionalities with an oxetane can lead to a significant boost in solubility. researchgate.netenamine.net The magnitude of this effect is context-dependent, with some studies reporting solubility increases ranging from four-fold to over 4000-fold. researchgate.net For instance, the incorporation of an oxetane-containing pyrazolopyrimidinone (B8486647) not only increased its potency but also improved its aqueous solubility. nih.gov Similarly, the strategic placement of an oxetanyl sulfoxide (B87167) motif has been shown to enhance the aqueous solubility of poorly soluble drugs by more than tenfold. acs.org

The ability of the oxetane to act as a hydrogen-bond acceptor, comparable to many carbonyl groups, further enhances its solubilizing potential. acs.orgnih.gov This property allows for stronger interactions with the aqueous environment, facilitating the dissolution of the parent molecule.

Impact on Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD), is another critical physicochemical property that can be modulated by the incorporation of this compound derivatives. High lipophilicity can lead to undesirable characteristics such as poor metabolic stability and off-target effects. drughunter.com The introduction of a polar oxetane ring generally leads to a reduction in lipophilicity. enamine.netacs.org

The replacement of a gem-dimethyl group with an oxetane, for example, can significantly lower the cLogP, a calculated measure of lipophilicity. acs.org In a matched-pair analysis of 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors, the introduction of an aminooxetane motif decreased the LogD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives. acs.org However, the effect on lipophilicity can be complex and dependent on the specific molecular context. In some cases, replacing a carbonyl group with an oxetane has resulted in opposing effects on lipophilicity. acs.org

The following table illustrates the impact of replacing different functional groups with an oxetane on the lipophilicity (LogD) of a series of compounds.

| Original Functional Group | Replacement Group | Change in LogD (ΔLogD) |

| gem-dimethyl | oxetane | -0.5 to -1.5 |

| cyclobutane (B1203170) | oxetane | -0.8 |

| carbonyl | oxetane | Variable (+/-) |

This table provides illustrative data based on general findings in medicinal chemistry. Actual values can vary significantly depending on the specific molecular scaffold.

Metabolic Stability and Clearance Modulation

Derivatives of this compound are frequently employed to enhance the metabolic stability of drug candidates and modulate their clearance rates. researchgate.netenamine.net The oxetane ring itself is often robust and can block metabolically weak spots within a molecule, a common strategy to prevent rapid degradation by metabolic enzymes. acs.orgnih.gov

Replacing metabolically labile groups, such as a gem-dimethyl group, with an oxetane can lead to a significant reduction in the rate of metabolic degradation. researchgate.net This is because the C-H bonds in the oxetane are generally less susceptible to oxidation by cytochrome P450 enzymes compared to those in more aliphatic structures. nih.gov For example, in a series of spirocyclic compounds, the replacement of a carbonyl group with an oxetane led to a considerable improvement in metabolic stability, as measured by intrinsic clearance rates in human and mouse liver microsomes. acs.org

The introduction of an oxetane can also influence clearance through other mechanisms. For instance, in the development of the SYK inhibitor entospletinib, a late-stage optimization involved replacing a morpholine ring, which was prone to oxidation, with a more stable oxetane-containing moiety to reduce metabolic clearance. nih.gov

The table below presents a comparative analysis of the metabolic stability of compounds with and without an oxetane moiety.

| Compound Series | Functional Group | Intrinsic Clearance (mL/min/mg) |

| Spiro-pyrrolidine | Carbonyl | High |

| Spiro-pyrrolidine | Oxetane | Low |

| Spiro-piperidine | Carbonyl | High |

| Spiro-piperidine | Oxetane | Low |

| Anilinopyrimidine | gem-dimethyl | Moderate |

| Anilinopyrimidine | oxetane | Low |

This table is a generalized representation based on published research and is intended for illustrative purposes. Specific clearance values are highly dependent on the compound and the experimental conditions.

Influence on Conformational Preference and Rigidity

The incorporation of an oxetane ring can exert a significant influence on the conformational preferences and rigidity of a molecule. researchgate.netenamine.net This can be a powerful tool for optimizing the binding of a ligand to its target protein. The strained four-membered ring of the oxetane can act as a conformational lock, rigidifying the structure in a specific orientation. acs.org

For example, in the natural product paclitaxel (B517696), the oxetane ring is believed to rigidify the molecule's structure, which is crucial for its biological activity. acs.org When incorporated into an aliphatic chain, an oxetane can alter the normal preference for an antiplanar arrangement, favoring a synclinal conformation instead. researchgate.net This conformational effect can also contribute to an increase in aqueous solubility and provide access to unexplored chemical space. nih.gov The puckered nature of the oxetane ring, with a puckering angle that can be influenced by substituents, adds to its ability to induce specific three-dimensional arrangements. nih.gov

Blocking Metabolically Labile Sites

A key application of oxetane derivatives, including those of this compound, is to block metabolically labile sites within a drug candidate. nih.gov These "soft spots" are positions in a molecule that are particularly susceptible to metabolic transformation, often leading to rapid clearance and reduced efficacy.

The gem-dimethyl group is often used to sterically shield adjacent functional groups from metabolic attack. However, this comes at the cost of increased lipophilicity. acs.org The oxetane ring, having a similar spatial arrangement to a gem-dimethyl group, can serve as a more polar equivalent, effectively blocking metabolism without the unfavorable increase in lipophilicity. nih.govacs.org In the development of the respiratory syncytial virus (RSV) inhibitor ziresovir, the introduction of a sulfone moiety blocked a key metabolic soft spot and reduced clearance. nih.gov

Extension of Chemical Space and Molecular Diversity

The use of this compound and its derivatives provides a valuable avenue for extending the accessible chemical space and increasing the molecular diversity of compound libraries. enamine.netnih.gov By serving as a non-classical isostere for the carbonyl group, oxetanes offer new opportunities for molecular design. nih.gov

The unique physicochemical properties of oxetanes allow for the creation of novel analogs with improved drug-like characteristics. enamine.net Their three-dimensional nature contributes to the generation of "non-flat" molecules, which have been associated with higher target selectivity and better pharmacokinetic profiles. nih.gov The ability to fine-tune properties such as solubility, lipophilicity, and metabolic stability by incorporating oxetane motifs enables the exploration of new regions of chemical space that might otherwise be inaccessible. nih.govnih.gov

Applications in Kinase Inhibitor Research

The development of kinase inhibitors is a major focus of modern drug discovery, as kinases play a central role in numerous diseases, including cancer. nih.goved.ac.uk Derivatives of this compound and other oxetane-containing compounds are increasingly being explored in this area. nih.govresearchgate.net

The polar nature of the oxetane and its ability to act as a hydrogen bond acceptor make it an attractive motif for interacting with the "hinge" region of the ATP-binding site of kinases. nih.gov In the development of inhibitors for CK2 kinase, a matched-pair analysis showed that an oxetane derivative had improved properties, including reduced lipophilicity and increased metabolic stability, compared to its cyclopropane (B1198618) and cyclobutane counterparts. acs.org

Therapeutic Areas

The oxetane ring, a key structural feature of this compound, is of significant interest in medicinal chemistry. acs.orgnih.gov Its incorporation into molecules can favorably alter physicochemical properties, which is a crucial aspect of drug design. acs.orgnih.govnih.gov Oxetanes can enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, all while potentially maintaining or improving the biological activity of the parent compound. nih.gov The unique three-dimensional and polar nature of the oxetane scaffold has led to its exploration in various therapeutic areas. nih.govnih.gov

Anticancer: The most prominent example of an oxetane-containing therapeutic is the anticancer agent paclitaxel (Taxol®) and its derivatives, which are used to treat a variety of cancers. acs.orgnih.gov The oxetane ring in paclitaxel is believed to act as a conformational lock, rigidifying the structure for optimal binding to its target, microtubules. acs.org Furthermore, the incorporation of oxetane moieties has been a strategy in developing inhibitors for targets like matrix metalloproteinase 13 (MMP-13), which is implicated in breast cancer. nih.gov Derivatives of this compound, by extension, are being investigated as scaffolds in the design of novel anticancer agents, particularly as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) that are critical in tumor angiogenesis. nih.gov

Antiviral and Autoimmune Diseases: While specific examples of this compound derivatives in antiviral or autoimmune therapies are not as extensively documented as in oncology, the underlying principles of using the oxetane motif to improve drug-like properties are broadly applicable. The ability of the oxetane ring to serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, allows medicinal chemists to fine-tune the properties of a lead compound to enhance its efficacy and pharmacokinetic profile. nih.govillinois.edu This strategy is valuable in the development of treatments for a wide range of diseases, including viral infections and autoimmune disorders, where optimizing drug-target interactions and metabolic stability is key.

Table 1: Impact of Oxetane Incorporation in Drug Discovery

| Property | Effect of Oxetane Incorporation | Therapeutic Relevance |

|---|---|---|

| Solubility | Generally increases aqueous solubility. nih.gov | Improved bioavailability for oral administration. |

| Metabolic Stability | Can block metabolically labile sites, increasing stability. nih.gov | Longer half-life and reduced dosage frequency. |

| Lipophilicity (LogD) | Tends to reduce lipophilicity. nih.gov | Better balance of properties for absorption, distribution, metabolism, and excretion (ADME). |

| Conformation | Acts as a conformational lock, providing structural rigidity. acs.org | Enhanced binding affinity to biological targets. |

| pKa | The electron-withdrawing nature can lower the pKa of nearby amines. nih.gov | Optimization of ionization state for better cell permeability and target engagement. |

Enabling Technologies in Organic Synthesis

The synthesis and functionalization of complex molecules like this compound and its derivatives are increasingly benefiting from advanced technologies that offer greater control and efficiency.

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, better heat and mass transfer, and improved scalability. While specific literature on the flow synthesis of this compound is limited, the application of flow chemistry to related transformations is well-documented. For instance, flow reactors have been successfully used for tandem Wittig and Michael reactions to produce 2-(C-glycosyl)acetates, demonstrating the utility of this technology for complex multi-step sequences. nih.gov Additionally, enantioselective aldol (B89426) reactions, which can be relevant for elaborating the side chain of this compound, have been performed in flow, leading to significant reductions in reaction time and enabling easier scale-up. nih.gov The Paternò-Büchi reaction, a method for synthesizing oxetanes, has also been adapted to flow chemistry, which can improve its scalability. illinois.edu These examples highlight the potential for applying flow chemistry to the synthesis of this compound derivatives, which could lead to more efficient and scalable production methods.

Regioselective and Site-Selective Functionalization

Achieving regioselectivity and site-selectivity is a central challenge in organic synthesis, particularly when dealing with multifunctional molecules. For derivatives of this compound, precise control over which part of the molecule reacts is crucial for building more complex structures.

Research has shown that the ring-opening reactions of unsymmetrical oxetanes can be highly regioselective, influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon adjacent to the oxygen, whereas in the presence of an acid, weaker nucleophiles can be directed to the more substituted carbon. magtech.com.cn This predictable reactivity allows for the controlled functionalization of the oxetane ring.

Furthermore, site-selective modifications have been demonstrated in more complex systems. For example, methods for the site-selective C-H functionalization of alcohols have been developed to construct the oxetane ring itself. nih.govacs.org In the context of bioconjugation, oxetanes have been used for the site-selective modification of proteins at specific cysteine residues. nih.gov

Table 2: Regioselectivity in Oxetane Ring-Opening Reactions

| Reaction Conditions | Attacking Nucleophile | Site of Attack | Controlling Factor |

|---|---|---|---|

| Basic or Neutral | Strong Nucleophiles (e.g., R-Li, Grignards) | Less substituted α-carbon | Steric hindrance |

| Acidic | Weak Nucleophiles (e.g., H₂O, ROH) | More substituted α-carbon | Electronic effects (stabilization of carbocation) |

Protecting Group Strategies

In multi-step syntheses involving molecules with multiple reactive sites, protecting groups are indispensable tools. For syntheses involving this compound and its derivatives, protecting groups may be required to temporarily mask the ester, the double bond, or the oxetane ring, or they may be used on other parts of a larger molecule.

Interestingly, the oxetane motif itself has been cleverly employed as a temporary protecting group. For instance, the SCH₂-3-oxetane motif has been used to protect cysteine residues in proteins, demonstrating stability under various conditions and allowing for selective deprotection. nih.gov In the synthesis of complex natural products and medicinally relevant molecules, such as oxetane-containing steroids, specific protecting group strategies, like the use of an enamine to protect a ketone, have been crucial for success. nih.gov The development of robust protecting group strategies is often a key consideration in the synthetic planning for complex oxetane derivatives, ensuring that the desired transformations occur without unintended side reactions. acs.org

Material Sciences and Polymer Chemistry

The strained four-membered ring of oxetane makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyethers with interesting properties for material science applications.

Cationic Ring-Opening Polymerization of Oxetanes

Oxetanes, including functionalized derivatives, can undergo cationic ring-opening polymerization (CROP) to produce polyoxetanes. wikipedia.org This process is typically initiated by strong electrophiles such as Lewis acids or superacids, which activate the oxygen atom of the oxetane ring, making it susceptible to nucleophilic attack by another monomer unit. wikipedia.orgrsc.orgrsc.org The propagation step involves the sequential addition of monomer units to the growing polymer chain, which has a tertiary oxonium ion at its active end. wikipedia.org

The polymerization of oxetane is driven by the release of ring strain, which is approximately 107 kJ/mol for the parent oxetane. wikipedia.org The properties of the resulting polymer can be tuned by the substituents on the oxetane monomer. For example, the polymerization of 3,3-bis(trifluoroethoxymethyl)oxetane results in a polymer with enhanced surface hydrophobicity. nih.gov While the direct polymerization of this compound is not widely reported and may be complicated by the presence of the exocyclic double bond and ester group, the principles of CROP are applicable to a wide range of oxetane derivatives. The resulting polyethers have potential applications as polymer electrolytes, coatings, and adhesives. rsc.org

Future Directions and Research Gaps

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral molecules is a cornerstone of modern synthetic and medicinal chemistry. For methyl 2-(oxetan-3-ylidene)acetate, the exocyclic double bond presents a key opportunity for the introduction of chirality. Future research is poised to focus on the development of novel asymmetric synthetic methodologies to access enantiomerically enriched derivatives of this compound.

Current asymmetric strategies for related oxetane (B1205548) systems often rely on the enantioselective reduction of β-halo ketones followed by cyclization, or the desymmetrization of prochiral oxetanes. acs.orgnsf.gov For instance, chiral Brønsted acids have been successfully employed as catalysts in the intramolecular desymmetrization of oxetanes, achieving excellent enantioselectivities in the formation of all-carbon quaternary stereocenters. nsf.govresearchgate.net

Future efforts could adapt these principles to this compound. Potential research avenues include:

Catalytic Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the exocyclic double bond would provide a direct route to chiral methyl 2-(oxetan-3-yl)acetate derivatives.

Enantioselective Conjugate Addition: Exploring chiral catalysts for the conjugate addition of various nucleophiles to the α,β-unsaturated ester system would introduce a stereocenter at the β-position.

Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to catalyze [2+2] cycloadditions or other transformations could offer another pathway to enantiopure products. illinois.edu

The successful development of these methodologies would provide access to a new library of chiral building blocks for drug discovery and materials science.

Exploration of New Reactivity Modes and Transformations

The reactivity of this compound is largely dictated by the interplay between the strained oxetane ring and the electrophilic α,β-unsaturated ester moiety. While some transformations have been explored, a vast landscape of potential reactivity remains to be charted.

The strained four-membered ring of the oxetane is susceptible to ring-opening reactions under various conditions, a property that has been exploited in synthetic chemistry. acs.orgnih.gov Additionally, the exocyclic double bond in related systems like 2-methyleneoxetanes has been shown to undergo unique transformations, including isomerizations and electrocyclic ring openings. nih.gov

Future research should aim to systematically investigate the reactivity of this compound, focusing on:

Cycloaddition Reactions: A detailed study of its participation in [4+2], [2+2], and [3+2] cycloaddition reactions could lead to the synthesis of novel and complex heterocyclic systems.

Ring-Opening/Cross-Coupling Cascades: Designing cascade reactions that involve the initial ring-opening of the oxetane followed by a cross-coupling event could provide rapid access to highly functionalized acyclic structures.

Radical Transformations: Investigating the behavior of this compound under radical conditions could unveil new pathways for C-C and C-X bond formation.

Photochemical Reactions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds to alkenes, is a well-established method for synthesizing oxetanes. kyoto-u.ac.jporganic-chemistry.org Exploring the photochemical reactivity of this compound itself could lead to interesting and unexpected products.

Uncovering new reactivity modes will not only expand the synthetic utility of this compound but also deepen our fundamental understanding of the chemistry of strained heterocyclic systems.

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound and its derivatives, advanced computational modeling can play a crucial role in elucidating structure-activity relationships (SAR).

Computational studies have already been employed to understand the conformational preferences of oxetane-containing molecules and their interactions with biological targets. acs.org For example, quantitative structure-activity relationship (QSAR) studies have been used to model the HERG K+ channel blocking potency of a series of structurally diverse compounds, which could be relevant for assessing potential cardiotoxicity of new oxetane derivatives. researchgate.net

Future computational work should focus on:

Docking and Molecular Dynamics Simulations: Utilizing molecular docking and dynamics simulations to predict the binding modes and affinities of its derivatives with various biological targets. This can guide the design of more potent and selective drug candidates.

Prediction of Physicochemical Properties: Employing computational models to predict key physicochemical properties such as solubility, lipophilicity (LogP/LogD), and metabolic stability. This can help prioritize the synthesis of compounds with more favorable drug-like properties. researchgate.netacs.org

Reactivity Modeling: Using quantum mechanical calculations to model the transition states of potential reactions, thereby predicting their feasibility and stereochemical outcomes.

A synergistic approach combining computational modeling with experimental validation will be instrumental in accelerating the discovery of new applications for this versatile building block.

Integration into Automated Synthesis Platforms

The increasing demand for the rapid synthesis and screening of large compound libraries has driven the development of automated synthesis platforms, often utilizing flow chemistry. The integration of the synthesis of this compound and its derivatives into such platforms represents a significant future direction.

Flow chemistry has already proven advantageous for the synthesis of oxetanes, offering better control over reaction parameters and enabling the use of highly reactive intermediates. kyoto-u.ac.jpresearchgate.netthieme-connect.com For example, flow microreactor systems have been successfully used for the synthesis of 2,2-disubstituted oxetanes by generating and trapping unstable organolithium intermediates. kyoto-u.ac.jpresearchgate.net

Future research in this area should aim to:

Develop Robust Flow Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound from readily available starting materials. This would enable its on-demand production and facilitate its use in multi-step automated syntheses.

Automated Derivatization: Creating automated workflows for the derivatization of this compound, allowing for the rapid generation of compound libraries with diverse functional groups. This could involve integrating purification and analysis steps into the automated platform.

High-Throughput Screening: Coupling automated synthesis platforms with high-throughput screening assays to rapidly evaluate the biological activity of the generated compound libraries.

The successful integration of this compound chemistry into automated platforms will significantly accelerate the pace of drug discovery and materials development.

Expansion of Drug Discovery Applications

The oxetane motif has gained considerable traction in medicinal chemistry as a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. researchgate.netacs.orgnih.gov this compound, with its unique combination of the oxetane ring and a reactive Michael acceptor, is a prime candidate for expanded applications in drug discovery.

Oxetane-containing compounds are currently being investigated for a wide range of diseases, including cancer, viral infections, and neurodegenerative conditions. nih.govnih.gov The introduction of an oxetane can modulate the basicity of nearby functional groups and alter the conformational preferences of a molecule, which can be strategically employed to enhance target engagement and improve pharmacokinetic profiles. acs.orgnih.gov

Future drug discovery efforts involving this compound should explore:

Covalent Inhibitors: The α,β-unsaturated ester functionality makes it an ideal scaffold for the design of covalent inhibitors, where a nucleophilic residue in the target protein forms a covalent bond with the molecule.

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and unique three-dimensional shape, derivatives of this compound could serve as valuable fragments in FBDD campaigns.

Novel Scaffolds for Existing Targets: Systematically incorporating the this compound motif into known pharmacophores to explore new chemical space and potentially discover compounds with improved properties.

Targeting New Disease Areas: Exploring the potential of its derivatives in underexplored therapeutic areas where the unique properties of the oxetane ring could offer a distinct advantage.

The continued exploration of this compound in drug discovery holds the promise of delivering novel therapeutic agents with improved efficacy and safety profiles.

Q & A

Q. What is the established synthetic route for Methyl 2-(oxetan-3-ylidene)acetate?

The compound is synthesized via the Horner–Wadsworth–Emmons reaction between oxetan-3-one and methyl 2-(dimethoxyphosphoryl)acetate. This method yields ~73% under optimized conditions (45°C, 24 hours in acetonitrile with DBU as a base). The reaction exploits the electrophilic nature of the oxetanone carbonyl group, forming the α,β-unsaturated ester moiety .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the α,β-unsaturated ester structure, with characteristic olefinic proton signals (~δ 5.5–6.5 ppm) and carbonyl carbon resonances (~δ 165–170 ppm) .

- X-ray Crystallography : Programs like SHELXL or WinGX are used for single-crystal analysis to resolve bond lengths and angles, particularly the strained oxetane ring geometry .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a dienophile in cycloaddition reactions and participates in aza-Michael additions to synthesize amino acid derivatives with oxetane cores. These derivatives are valuable in medicinal chemistry for probing ring-strain effects in drug design .

Advanced Research Questions

Q. What strategies improve synthetic yield and purity of this compound?

- Solvent Optimization : Acetonitrile enhances reaction rates compared to THF due to higher polarity.

- Base Selection : DBU outperforms weaker bases (e.g., NaOAc) by facilitating deprotonation without side reactions.

- Temperature Control : Prolonged heating (>45°C) risks oxetane ring-opening; strict temperature monitoring is critical .

Q. How do computational studies explain the compound’s reactivity and stability?

Gas-phase thermochemical data (e.g., ΔfH(0 K)) indicate moderate stability of the α,β-unsaturated system. DFT calculations reveal partial charge delocalization across the ester and oxetane groups, making the β-carbon electrophilic. This aligns with its reactivity in Michael additions .

Q. How can contradictions in spectroscopic data be resolved during characterization?

- Dynamic Effects : Anisotropic displacement in X-ray structures may arise from ring strain in the oxetane moiety, requiring careful refinement using SHELX or WinGX .

- NMR Artifacts : Rotameric equilibria in derivatives can split signals; variable-temperature NMR or NOESY experiments clarify conformational dynamics .

Q. What are the challenges in utilizing this compound for bioactive molecule synthesis?

- Ring Strain : The oxetane’s strain (~26 kcal/mol) can lead to undesired ring-opening under acidic/basic conditions.

- Steric Hindrance : Bulky substituents on the oxetane limit accessibility in enzyme-binding pockets, requiring tailored derivatization .

Methodological Tables

Q. Table 1. Synthetic Conditions and Yields

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| Oxetan-3-one + Phosphoryl Acetate | DBU, MeCN, 45°C, 24 h | 73% | |

| Aza-Michael Addition | 3-N-Boc-aminoazetidine, MeCN | 71% |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| NMR (CDCl₃) | δ 6.2 (d, J=10 Hz, 1H), δ 4.4 (m, 4H) | Olefinic H, oxetane CH₂ |

| NMR (CDCl₃) | δ 167.5 (C=O), 125.3 (C=C) | Ester carbonyl, conjugated C=C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.